molecular formula C18H24N2O2 B5883165 N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B5883165
M. Wt: 300.4 g/mol
InChI Key: NEZFYWGXZGWAHK-UHFFFAOYSA-N
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Description

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the 2,6-diisopropylphenyl group and the 3,5-dimethyl substituents further enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of 2,6-diisopropylaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,6-diisopropylphenyl)-4-toluamidinate: This compound shares the 2,6-diisopropylphenyl group but has a different core structure.

    N,N’-bis(2,6-diisopropylphenyl)formamidinate: Another similar compound with a formamidinate core.

    1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: This compound features an imidazolium ring instead of an isoxazole ring

Uniqueness

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific combination of the isoxazole ring and the 2,6-diisopropylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-10(2)14-8-7-9-15(11(3)4)17(14)19-18(21)16-12(5)20-22-13(16)6/h7-11H,1-6H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZFYWGXZGWAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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